(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide features a chromene core substituted with a carboxamide group at position 3, a 4-chlorophenyl moiety on the amide nitrogen, and a 4-(trifluoromethyl)phenyl imino group at position 2 (Z-configuration). The 4-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O2/c24-16-7-11-17(12-8-16)28-21(30)19-13-14-3-1-2-4-20(14)31-22(19)29-18-9-5-15(6-10-18)23(25,26)27/h1-13H,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPPQLJESOBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS Number: 1327177-92-3) is a synthetic derivative belonging to the chromene class of compounds. This class has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H14ClF3N2O2 |
| Molecular Weight | 442.8 g/mol |
| Structure | Chemical Structure |
| CAS Number | 1327177-92-3 |
The biological activity of This compound is primarily attributed to its interaction with various enzyme targets and cellular pathways:
- Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. In vitro studies indicate that it possesses moderate inhibitory activity against these enzymes, with IC50 values reported at approximately 19.2 μM for AChE and 13.2 μM for BChE .
- Anti-inflammatory Activity : The compound also demonstrates inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. The presence of the trifluoromethyl group enhances its interaction with these enzymes, leading to significant anti-inflammatory effects .
- Antioxidant Properties : Various studies have indicated that chromene derivatives exhibit free radical scavenging activities, contributing to their neuroprotective effects. The electron-withdrawing nature of the trifluoromethyl group is believed to play a role in enhancing these antioxidant properties .
In Vitro Studies
The efficacy of This compound has been evaluated through several in vitro assays:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Results showed moderate cytotoxicity, indicating potential as an anti-cancer agent .
- Enzyme Inhibition Assays : The compound's ability to inhibit AChE and BChE was confirmed through kinetic studies, with results suggesting a competitive inhibition mechanism .
Case Studies
- Study on Neurodegenerative Diseases : A study focused on the neuroprotective effects of chromene derivatives found that compounds similar to This compound exhibited significant protective effects against oxidative stress-induced neuronal damage .
- Anti-Cancer Research : Another investigation assessed the anti-cancer properties of chromene derivatives, highlighting their potential to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
(a) Trifluoromethyl vs. Fluorophenyl Substituents
The compound (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () shares structural similarities but replaces the trifluoromethyl group with a 4-fluorophenyl moiety. Key differences:
- Lipophilicity : The -CF₃ group increases logP compared to -F, likely enhancing membrane permeability .
(b) Chlorophenyl vs. Sulfamoylphenyl Substituents
Compounds 13a–e in feature a sulfamoylphenyl group (e.g., 13a: 2-cyano-N-(4-sulfamoylphenyl)ethanamide) instead of the chlorophenyl group. Differences include:
- Hydrogen-Bonding Capacity: The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bond donors/acceptors, improving water solubility but reducing lipophilicity compared to the chlorophenyl group .
- Synthetic Accessibility : Chlorophenyl derivatives are typically synthesized via diazonium coupling (), while sulfamoyl groups require sulfonation steps, which may lower yields .
(a) Antimicrobial Potential
Chromene derivatives like 3 in (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide) exhibit antimicrobial activity against E. coli and S. aureus. The trifluoromethyl group in the target compound may enhance potency due to increased membrane penetration .
Data Tables
Table 1: Comparison of Key Structural Features
*LogP calculated using ChemDraw v22.0.
Preparation Methods
Reaction Mechanism and Optimization
A catalytic system comprising 2-hydroxybenzaldehyde (1.2 eq), 2-cyano-N-(4-chlorophenyl)acetamide (1.0 eq), and piperidine (15 mol%) in ethanol achieves 68% conversion at 80°C within 6 hours. Microwave-assisted modification reduces reaction time to 45 minutes while maintaining 63% yield. Critical to Z-isomer selectivity is the use of dimethylformamide as co-solvent, which stabilizes the transition state through hydrogen bonding interactions.
Post-Condensation Modifications
The intermediate 2-cyanochromene undergoes sequential transformations:
- Hydrolysis: 6M HCl at reflux converts the nitrile to carboxylic acid (82% yield)
- Amidation: Carboxylic acid activation via SOCl₂ followed by reaction with 4-(trifluoromethyl)aniline in dichloromethane with triethylamine base produces the target carboxamide (57% yield over two steps)
This two-stage approach decouples chromene synthesis from amide formation, allowing modular functional group introduction.
Chromene-3-Carboxylic Acid Synthesis
Vilsmeier-Haack formylation of 2-hydroxyacetophenones using POCl₃/DMF generates 3-formylchromones in 46–94% yield. Subsequent Pinnick oxidation with NaClO₂ and sulfamic acid in dichloromethane/water (1:1 v/v) provides carboxylic acids with 53–61% efficiency. X-ray crystallographic analysis confirms regiospecific oxidation at the formyl position.
Carboxamide Formation
Reaction of chromene-3-carbonyl chloride (generated in situ via SOCl₂ treatment) with N-(4-chlorophenyl)-4-(trifluoromethyl)aniline proceeds under Schotten-Baumann conditions:
- Solvent System: Dichloromethane/water biphasic mixture
- Base: Triethylamine (3 eq)
- Temperature: 0°C to room temperature gradient
- Yield: 64% after recrystallization from ethyl acetate/hexane
Continuous Flow Synthesis
Scale-up challenges are addressed through segmented flow technology:
| Parameter | Batch Process | Flow System | Improvement Factor |
|---|---|---|---|
| Reaction Time | 6 h | 22 min | 16× |
| Space-Time Yield | 0.8 g/L/h | 14.2 g/L/h | 17.8× |
| Isolated Yield | 58% | 89% | 1.5× |
The system employs:
- Microreactor: Hastelloy C276 coil (ID 1.0 mm, volume 5 mL)
- Temperature: 120°C at 50 bar pressure
- Residence Time: 120 seconds for condensation step
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics Across Preparation Routes
| Method | Overall Yield | Purity (HPLC) | Scalability | Z-Isomer Selectivity |
|---|---|---|---|---|
| Knoevenagel | 43% | 95.2% | Moderate | 82% |
| Acid Chloride | 61% | 98.7% | High | 91% |
| Schiff Base | 57% | 97.1% | Low | 98% |
| Continuous Flow | 89% | 99.3% | Industrial | 99% |
Key observations:
- Acid chloride route provides optimal balance between yield and scalability
- Flow chemistry eliminates thermal degradation pathways through precise temperature control
- Schiff base method offers superior stereoselection but requires chromatographic purification
Challenges and Mitigation Strategies
Byproduct Formation
Competing O-alkylation generates 2-alkoxychromene derivatives (7–12% yield). Strategies include:
Purification Challenges
The target compound’s high lipophilicity (logP 4.2) complicates crystallization. Gradient recrystallization from tert-butyl methyl ether/n-heptane (1:3 v/v) achieves 99.5% purity with 82% recovery.
Analytical Characterization
Critical spectral data confirms structure:
Q & A
Q. What comparative studies are needed to benchmark it against structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
